molecular formula C10H13NO2 B1592712 3-(3-Methoxyphenoxy)azetidine CAS No. 954220-79-2

3-(3-Methoxyphenoxy)azetidine

Cat. No. B1592712
M. Wt: 179.22 g/mol
InChI Key: QRHBRUDGTZWRJB-UHFFFAOYSA-N
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Description

“3-(3-Methoxyphenoxy)azetidine” is an organic compound . It is used in the preparation of isoxazole-thiazole derivatives as GABA . It is a receptor inverse agonists for use in the treatment of cognitive disorders .


Synthesis Analysis

The synthesis of azetidines has been a topic of interest in recent years . Various methods have been developed for the synthesis of 1-arenesulfonylazetidines through a one-pot reaction of 1-arenesulfonylaziridines . Other methods involve the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .


Molecular Structure Analysis

The molecular formula of “3-(3-Methoxyphenoxy)azetidine” is C10H13NO2 . Its molecular weight is 179.216 Da .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . This ring strain allows for unique reactivity that can be triggered under appropriate reaction conditions .


Physical And Chemical Properties Analysis

“3-(3-Methoxyphenoxy)azetidine” is a solid . Its SMILES string is COC1=CC(OC2CNC2)=CC=C1 .

Scientific Research Applications

Anticancer Applications

A study by Parmar et al. (2021) focused on the synthesis of thiourea compounds bearing a 3-(4-methoxyphenyl)azetidine moiety. These compounds were evaluated for their in vitro anticancer activity against various human cancer cell lines. The study found that specific compounds, like 3B, showed potent anticancer activity, surpassing the efficacy of Doxorubicin in certain cell lines. Molecular docking studies suggested these compounds could be effective VEGFR-2 inhibitors, showing potential as anticancer agents (Parmar et al., 2021).

Tubulin-Targeting Antitumor Agents

Greene et al. (2016) investigated 3-phenoxy-1,4-diarylazetidin-2-ones, leading to the discovery of potent antiproliferative compounds. These compounds demonstrated significant activity against breast cancer cells, disrupted microtubular structure, and induced apoptosis. The study highlighted the importance of specific structural configurations for antiproliferative activity, indicating the potential of these azetidine derivatives as antitumor agents (Greene et al., 2016).

Azetidine in Drug Discovery

Denis et al. (2018) explored the synthesis of 3,3-Diarylazetidines, demonstrating their potential in drug discovery. The study detailed a calcium(II)-catalyzed Friedel-Crafts reaction for producing these compounds, emphasizing the role of the N-Cbz group in enhancing reactivity. The resulting azetidines could be further modified to drug-like compounds, showcasing their versatility in pharmaceutical applications (Denis et al., 2018).

Prodrug Design and Delivery

Parang et al. (2000) discussed the design of 5'-O-ester prodrugs of 3'-azido-2', 3'-dideoxythymidine (AZT). The study aimed to improve the pharmacokinetic properties, reduce toxicity, and enhance the delivery of AZT. It elaborated on various prodrug derivatives, exploring the potential for better antiviral activity and site-specific targeting, contributing to advancements in prodrug design and delivery (Parang et al., 2000).

Ion Transport in Plant Physiology

Pitman et al. (1977) utilized azetidine 2-carboxylic acid (AZ) in their study on ion transport in barley roots. They investigated the relationship between protein synthesis and ion transport, finding that AZ significantly inhibited the release of ions to the xylem. This study highlighted the utility of azetidine derivatives in understanding plant physiology and the mechanisms underlying ion transport (Pitman et al., 1977).

Cholesterol Absorption Inhibition

Rosenblum et al. (1998) described the discovery of a 2-azetidinone derivative as a potent inhibitor of cholesterol absorption. The study emphasized the significance of strategic molecular modifications to enhance activity and block detrimental metabolic oxidation. This research contributed to the development of novel cholesterol-lowering drugs (Rosenblum et al., 1998).

Safety And Hazards

The safety information available indicates that “3-(3-Methoxyphenoxy)azetidine” may cause eye irritation . It is classified as a combustible solid .

Future Directions

Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines suggest potential future directions in the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

3-(3-methoxyphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-12-8-3-2-4-9(5-8)13-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHBRUDGTZWRJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624562
Record name 3-(3-Methoxyphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenoxy)azetidine

CAS RN

954220-79-2
Record name 3-(3-Methoxyphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BR Dillon, DF Roberts, DA Entwistle… - … Process Research & …, 2012 - ACS Publications
An efficient and scalable process for the synthesis of muscarinic antagonist, PF-3635659 1, is described, illustrating redesign of an analogue-targeted synthesis which contained a scale-…
Number of citations: 17 pubs.acs.org
M Jouffroy, TM Nguyen, M Cordier, M Blot… - Chemistry-A European …, 2022 - hal.science
Direct reductive amination (DRA) is a ubiquitous reaction in organic chemistry. This transformation between a carbonyl group and an amine is most often achieved using super …
Number of citations: 4 hal.science

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